(1S)-1-(pyridin-2-yl)ethan-1-ol hydrochloride
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Overview
Description
(1S)-1-(pyridin-2-yl)ethan-1-ol hydrochloride:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(pyridin-2-yl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine and an appropriate chiral alcohol.
Reaction Conditions: The reaction conditions often involve the use of a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-(pyridin-2-yl)ethan-1-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the pyridine ring is modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (1S)-1-(pyridin-2-yl)ethan-1-ol hydrochloride can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(pyridin-2-yl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in drug development or biochemical research.
Comparison with Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and have been studied for their anti-fibrosis activity.
Pyridine and Pyrrole: Both are aromatic heterocycles with similar electronic structures.
Uniqueness: (1S)-1-(pyridin-2-yl)ethan-1-ol hydrochloride is unique due to its specific chiral center and hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other pyridine derivatives.
Properties
IUPAC Name |
(1S)-1-pyridin-2-ylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h2-6,9H,1H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTBDNKGZIFQGD-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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